molecular formula C9H12N2O4 B12295701 Ammonium benzamidooxyacetate CAS No. 5251-79-6

Ammonium benzamidooxyacetate

Katalognummer: B12295701
CAS-Nummer: 5251-79-6
Molekulargewicht: 212.20 g/mol
InChI-Schlüssel: ARRGVXFLPAQYKA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Azanium 2-benzamidooxyacetate is a chemical compound with the molecular formula C9H12N2O4 and a molecular weight of 212.21 g/mol . It is known for its unique structure, which includes a benzamidooxy group attached to an acetate moiety. This compound has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of azanium 2-benzamidooxyacetate typically involves the reaction of benzamidooxyacetic acid with ammonium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

C9H9NO4+NH4OHC9H12N2O4+H2O\text{C}_9\text{H}_9\text{NO}_4 + \text{NH}_4\text{OH} \rightarrow \text{C}_9\text{H}_12\text{N}_2\text{O}_4 + \text{H}_2\text{O} C9​H9​NO4​+NH4​OH→C9​H1​2N2​O4​+H2​O

Industrial Production Methods

In an industrial setting, the production of azanium 2-benzamidooxyacetate involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Azanium 2-benzamidooxyacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form benzamidooxyacetic acid.

    Reduction: Reduction reactions can convert it into simpler amine derivatives.

    Substitution: The benzamidooxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Benzamidooxyacetic acid.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzamidooxyacetates.

Wissenschaftliche Forschungsanwendungen

Azanium 2-benzamidooxyacetate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of azanium 2-benzamidooxyacetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of oxidative stress. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzamidooxyacetic acid: A precursor in the synthesis of azanium 2-benzamidooxyacetate.

    Ammonium benzamidooxyacetate: Another related compound with similar properties.

Uniqueness

Azanium 2-benzamidooxyacetate is unique due to its specific structure, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

5251-79-6

Molekularformel

C9H12N2O4

Molekulargewicht

212.20 g/mol

IUPAC-Name

azanium;2-benzamidooxyacetate

InChI

InChI=1S/C9H9NO4.H3N/c11-8(12)6-14-10-9(13)7-4-2-1-3-5-7;/h1-5H,6H2,(H,10,13)(H,11,12);1H3

InChI-Schlüssel

ARRGVXFLPAQYKA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(=O)NOCC(=O)[O-].[NH4+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.